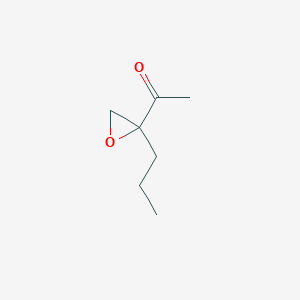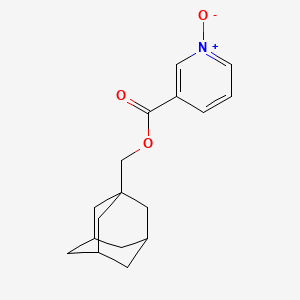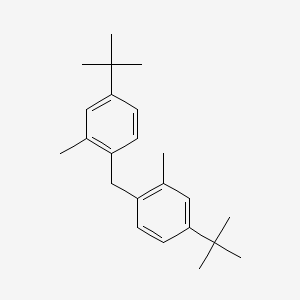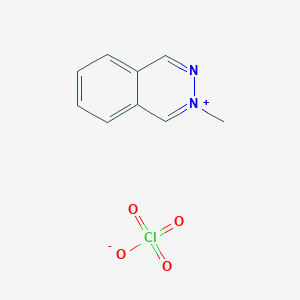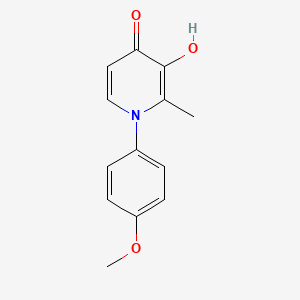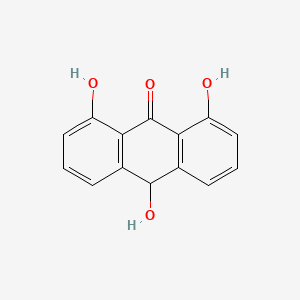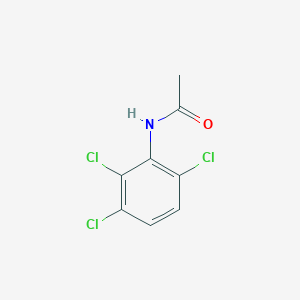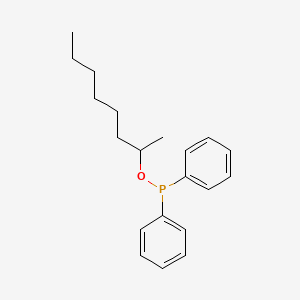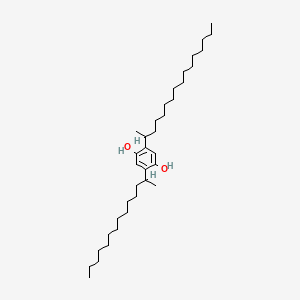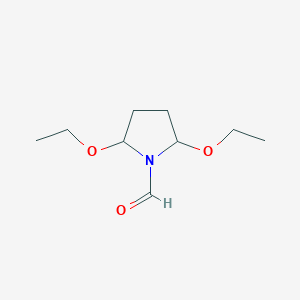
2,5-Diethoxypyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxypyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C9H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxypyrrolidine-1-carbaldehyde typically involves the reaction of pyrrolidine with ethyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethyl iodide to yield the final product. The reaction conditions often include the use of a base such as sodium hydride to facilitate the formation of the intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethoxypyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: 2,5-Diethoxypyrrolidine-1-carboxylic acid.
Reduction: 2,5-Diethoxypyrrolidine-1-methanol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2,5-Diethoxypyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-Diethoxypyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2,5-Dimethoxypyrrolidine-1-carbaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
Pyrrolidine-2-carbaldehyde: Lacks the ethoxy groups and has different reactivity.
Uniqueness: 2,5-Diethoxypyrrolidine-1-carbaldehyde is unique due to the presence of ethoxy groups, which influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
63050-26-0 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,5-diethoxypyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H17NO3/c1-3-12-8-5-6-9(13-4-2)10(8)7-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
DXJALYKKOISHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(N1C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


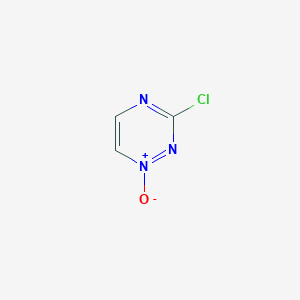
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
